molecular formula C16H12N2 B12522044 7-Methyl-7H-indolo[2,3-c]quinoline CAS No. 672926-01-1

7-Methyl-7H-indolo[2,3-c]quinoline

Cat. No.: B12522044
CAS No.: 672926-01-1
M. Wt: 232.28 g/mol
InChI Key: OKOBRTLENSIOMR-UHFFFAOYSA-N
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Description

7-Methyl-7H-indolo[2,3-c]quinoline is a heterocyclic compound that belongs to the indoloquinoline family. These compounds are known for their complex structures and significant biological activities. The indoloquinoline framework is present in many natural products and synthetic molecules, making it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-7H-indolo[2,3-c]quinoline can be achieved through various methods. One efficient approach involves the use of a Cu-catalyzed Ugi-C/Ugi-N-arylation sequence. This method employs Ugi condensation of aromatic aldehydes, anilines, acids, and isocyanides to form bis-amides in methanol at room temperature. The reaction conditions include the use of CuI, L-proline as a ligand, and cesium carbonate in DMSO for 8 hours .

Another method involves the annulation reaction of indoles with 2-vinylanilines in the presence of iodine. This process includes intermolecular nucleophilic substitution and intramolecular cyclization in one pot, providing the desired products in moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of scalable and efficient synthetic routes, such as the Cu-catalyzed Ugi-C/Ugi-N-arylation sequence, could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-7H-indolo[2,3-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoloquinolines, which can exhibit significant biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-7H-indolo[2,3-c]quinoline stands out due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature may enhance its potential as a therapeutic agent compared to other indoloquinolines.

Properties

CAS No.

672926-01-1

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

7-methylindolo[2,3-c]quinoline

InChI

InChI=1S/C16H12N2/c1-18-14-9-5-3-7-12(14)16-11-6-2-4-8-13(11)17-10-15(16)18/h2-10H,1H3

InChI Key

OKOBRTLENSIOMR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C=NC4=CC=CC=C43

Origin of Product

United States

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